molecular formula C22H28N2O6S2 B2993474 8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898452-91-0

8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2993474
CAS No.: 898452-91-0
M. Wt: 480.59
InChI Key: UOXCVHISFNAGBB-UHFFFAOYSA-N
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Description

The compound “8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane” is a complex organic molecule that contains several functional groups and structural features. It includes a spirocyclic system (a type of cyclic compound where two rings share a single atom), a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon group), and a tosyl group (a sulfur atom double-bonded to an oxygen atom and single-bonded to a methyl group and a phenyl group). The presence of these functional groups and the spirocyclic system could give this compound unique chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or forming a different part of the ring system. Unfortunately, without specific information or literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It contains a spirocyclic system, which is a system of two rings sharing a single atom. This kind of structure is often found in many natural products and pharmaceuticals. The presence of the sulfonyl and tosyl groups could also impact the compound’s reactivity and properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the functional groups present in the molecule. For example, the sulfonyl and tosyl groups are often good leaving groups, meaning they can be replaced by other groups in a chemical reaction. The spirocyclic system might also undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the sulfonyl and tosyl groups could make the compound more polar, affecting its solubility in different solvents. The spirocyclic system could also impact the compound’s stability and reactivity .

Scientific Research Applications

Supramolecular Chemistry

A study by Graus et al. (2010) describes the preparation and crystallographic analysis of similar cyclohexane-spirohydantoin derivatives, highlighting the impact of substituents on the cyclohexane ring in supramolecular arrangements. The research underscores the significance of the molecular structure in defining crystal properties and the potential for designing materials with specific supramolecular architectures Graus, D. Casabona, S. Uriel, C. Cativiela, J. Serrano, 2010.

Pharmaceutical Development

Research has explored the synthesis and biological activity of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and their derivatives for potential therapeutic applications. For instance, Caroon et al. (1981) synthesized a series of compounds for evaluation as antihypertensive agents, revealing insights into the structure-activity relationship that could guide the development of new medications J. Caroon, R. Clark, A. Kluge, J. T. Nelson, A. Strosberg, S. Unger, A. Michel, R. Whiting, 1981.

Material Science

In material science, the synthesis of novel compounds with specific properties is a key area of research. Fernandez et al. (2002) reported on the synthesis of 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes as constrained surrogates for dipeptides, demonstrating the potential of spiro compounds in the development of new materials with tailored properties M. Fernandez, A. Diez, M. Rubiralta, E. Montenegro, N. Casamitjana, M. Kogan, E. Giralt, 2002.

Properties

IUPAC Name

8-(2-methoxy-5-methylphenyl)sulfonyl-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S2/c1-17-4-7-19(8-5-17)31(25,26)24-14-15-30-22(24)10-12-23(13-11-22)32(27,28)21-16-18(2)6-9-20(21)29-3/h4-9,16H,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXCVHISFNAGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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